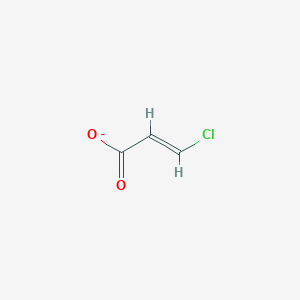![molecular formula C41H74O5 B1242085 [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate](/img/structure/B1242085.png)
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate is a diglyceride, a type of glycerolipid. It consists of one chain of palmitoleic acid at the C-1 position and one chain of docosadienoic acid at the C-2 position . This compound is found in human blood and is a metabolite in both humans and Saccharomyces cerevisiae (baker’s yeast) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate involves the esterification of glycerol with palmitoleic acid and docosadienoic acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques like column chromatography to isolate the desired diglyceride.
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with the respective fatty acids under mild conditions, making the process more environmentally friendly and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The ester bonds can be exchanged with other alcohols to form different esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Transesterification: Catalysts like sodium methoxide or lipases are employed.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Hydrolysis: Free palmitoleic acid, docosadienoic acid, and glycerol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate has several scientific research applications:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential in treating metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the formulation of cosmetics and nutritional supplements.
Mécanisme D'action
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate exerts its effects through various molecular targets and pathways:
Cellular Signaling: Acts as a secondary messenger in signal transduction pathways, influencing processes like cell growth and differentiation.
Metabolism: Participates in lipid metabolism, affecting energy storage and utilization.
Enzyme Activation: Modulates the activity of enzymes involved in lipid synthesis and degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
DG(161(9Z)/224(7Z,10Z,13Z,16Z)/00): Another diglyceride with similar fatty acid chains but with additional double bonds in the docosadienoic acid chain.
DG(141(9Z)/222(13Z,16Z)/00): Contains a shorter fatty acid chain (myristoleic acid) at the C-1 position.
DG(161(9Z)/220/00): Lacks double bonds in the docosanoic acid chain.
Uniqueness
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate is unique due to its specific combination of fatty acid chains, which imparts distinct physical and chemical properties. Its presence in human blood and its role as a metabolite in both humans and yeast further highlight its biological significance .
Propriétés
Formule moléculaire |
C41H74O5 |
|---|---|
Poids moléculaire |
647 g/mol |
Nom IUPAC |
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate |
InChI |
InChI=1S/C41H74O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h11,13-14,16-18,39,42H,3-10,12,15,19-38H2,1-2H3/b13-11-,16-14-,18-17-/t39-/m0/s1 |
Clé InChI |
GPTNTTOKYPVRNK-VWMWQVQRSA-N |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCC=CCC=CCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS)-2-benzyl-10,10-dimethyl-4,9-dihydro-3aH-imidazo[1,5-b]-carboline-1,3-quinone](/img/structure/B1242005.png)



![N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-furancarboxamide](/img/structure/B1242011.png)
![{(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B1242012.png)
![(1R,2R,9S,17R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one](/img/structure/B1242013.png)




![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate](/img/structure/B1242021.png)

